![molecular formula C11H12N2O2 B2783927 1-[(2-Aminophenyl)methyl]pyrrolidine-2,5-dione CAS No. 500896-60-6](/img/structure/B2783927.png)
1-[(2-Aminophenyl)methyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Aminophenyl)methylpyrrolidine-2,5-dione (also known as 1-APMPD) is a heterocyclic compound that has been studied for its potential applications in a variety of scientific fields. 1-APMPD is a five-membered ring composed of two nitrogen atoms, two oxygen atoms, and a carbon atom. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Scientific Research Applications
Antibacterial Activity
Pyrrolidine-2,5-dione derivatives have been investigated for their antibacterial properties. Researchers have synthesized various analogs and evaluated their effects against Gram-negative bacteria strains. Notably, protocols for synthesizing these compounds do not require special conditions, making them accessible for potential drug development .
Medicinal Chemistry
Pyrrolidine-2,5-diones constitute an essential class of heterocyclic compounds with applications in medicinal chemistry. These derivatives have been explored for therapeutic purposes, including:
Isoxazole Derivatives
An isoxazole derivative was synthesized from N-Hydroxysuccinimide and 3-ethynylaniline. The reaction involved an oxa-Michael-aldol reaction followed by [3+2] annulation. Isoxazoles have diverse applications in chemical synthesis and drug discovery .
Chemical Synthesis
The facile synthesis of pyrrolidine-2,5-dione derivatives using N-hydroxysuccinimide provides a straightforward method. These compounds could serve as promising candidates for antibacterial drug development .
Other Applications
While the above fields highlight key areas, pyrrolidine-2,5-diones continue to be explored in various contexts. For instance, their potential as antiviral agents, enzyme inhibitors, or even as building blocks for more complex molecules remains an active area of research.
properties
IUPAC Name |
1-[(2-aminophenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9-4-2-1-3-8(9)7-13-10(14)5-6-11(13)15/h1-4H,5-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBVFLCRMIQYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Aminophenyl)methyl]pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

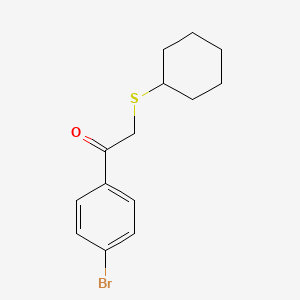
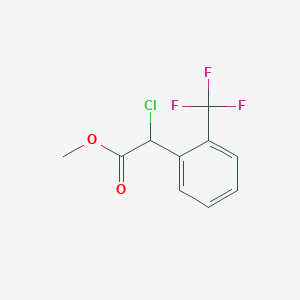
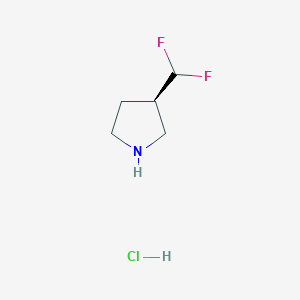
![Tert-butyl 2-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2783850.png)

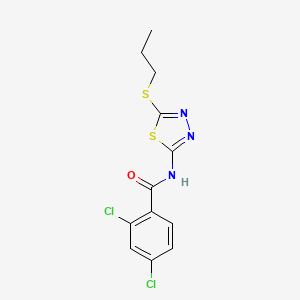
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2783856.png)
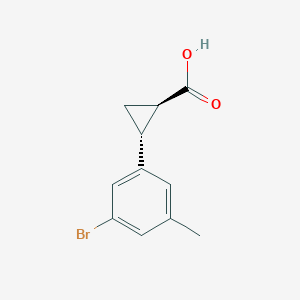
![4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B2783858.png)
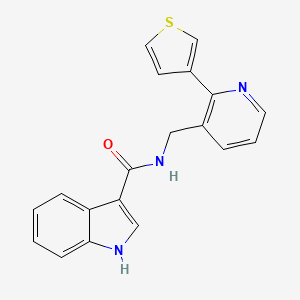
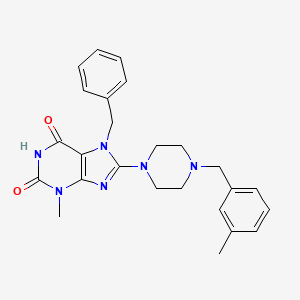
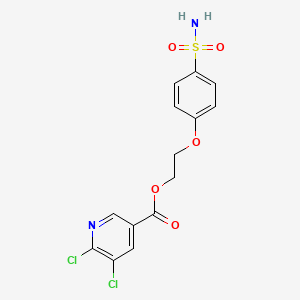
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,4-dichlorobenzoate](/img/structure/B2783863.png)
![3-Methyl-7-(naphthalen-1-ylmethylsulfanyl)-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2783866.png)